molecular formula C13H18N2O4 B4414347 ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4414347
M. Wt: 266.29 g/mol
InChI Key: AMQYILINLAEERP-UHFFFAOYSA-N
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Description

Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of piperazine and features a furan ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves the reaction of 2-furylmethylamine with ethyl 3-oxo-2-piperazinylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce ethyl [1-(2-furylmethyl)-3-hydroxy-2-piperazinyl]acetate.

Scientific Research Applications

Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds, such as:

    Ethyl [1-(2-thienylmethyl)-3-oxo-2-piperazinyl]acetate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl [1-(2-pyridylmethyl)-3-oxo-2-piperazinyl]acetate: Contains a pyridine ring instead of a furan ring.

    Ethyl [1-(2-benzyl)-3-oxo-2-piperazinyl]acetate: Features a benzyl group instead of a furan ring.

Properties

IUPAC Name

ethyl 2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-18-12(16)8-11-13(17)14-5-6-15(11)9-10-4-3-7-19-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQYILINLAEERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
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ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

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